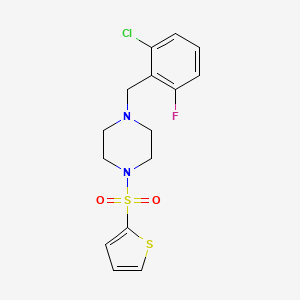
1-(2-Chloro-6-fluorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 2-thienylsulfonyl group
Preparation Methods
The synthesis of 1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination and fluorination of benzyl chloride under controlled conditions.
Synthesis of 2-thienylsulfonyl chloride: This involves the sulfonylation of thiophene using chlorosulfonic acid.
Formation of the final compound: The final step involves the nucleophilic substitution reaction between piperazine and the prepared intermediates (2-chloro-6-fluorobenzyl chloride and 2-thienylsulfonyl chloride) under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thienyl positions, using reagents such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can be compared with similar compounds such as:
- 1-(2-Chlorobenzyl)-4-(2-thienylsulfonyl)piperazine
- 1-(2-Fluorobenzyl)-4-(2-thienylsulfonyl)piperazine
- 1-(2-Chloro-6-fluorobenzyl)-4-(2-methylsulfonyl)piperazine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the 2-chloro-6-fluorobenzyl and 2-thienylsulfonyl groups in 1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16ClFN2O2S2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H16ClFN2O2S2/c16-13-3-1-4-14(17)12(13)11-18-6-8-19(9-7-18)23(20,21)15-5-2-10-22-15/h1-5,10H,6-9,11H2 |
InChI Key |
XEBBPGQIZKYNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-](/img/structure/B10953584.png)
![5-Tert-butyl-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10953593.png)

![3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10953612.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10953616.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10953617.png)
![3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10953638.png)
![N-(3-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10953640.png)
![N'~1~,N'~4~-bis[(1E)-2-phenylethylidene]butanedihydrazide](/img/structure/B10953655.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953660.png)
![14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10953675.png)
![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10953680.png)
![3,6-dicyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953683.png)

